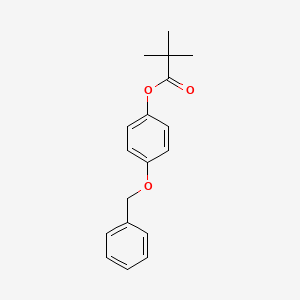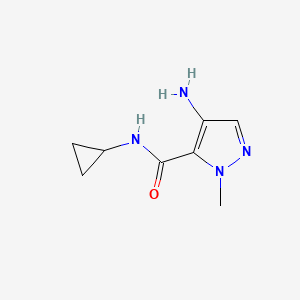![molecular formula C22H23ClN6 B2453082 N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-21-6](/img/structure/B2453082.png)
N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have been studied for their diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also has various substituents, including a butyl group, a 3-chlorophenyl group, a methyl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyrimidines, in general, can undergo various chemical reactions due to the presence of multiple reactive sites in their structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its substituents, and its stability could be influenced by the presence of the pyrazolopyrimidine core .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure
- The compound is part of a class of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidines that exhibit different crystalline forms, including stoichiometric hydrates and solvent-free forms. These molecules demonstrate hydrogen-bonded structures, showcasing their potential in structural chemistry and material sciences (Trilleras et al., 2008).
Pharmacological Potential
- Pyrazolo[3,4-d]pyrimidines, including variants of the specified compound, show affinity for A1 adenosine receptors. This indicates potential for pharmacological applications, particularly in targeting adenosine receptor-mediated pathways (Harden, Quinn, & Scammells, 1991).
Molecular Interactions and Solvates
- Compounds in this class can form mixed solvates with ethanol and hydrazine, indicating their versatility in forming complex molecular interactions. This is relevant for understanding their behavior in various solvents and potential applications in chemical synthesis (Trilleras et al., 2009).
Inhibitory Activity in Biochemical Pathways
- Derivatives of N
6-butyl-N4-(3-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown inhibitory activity against casein kinase 1 (CK1), a protein implicated in cancer and central nervous system disorders. This suggests its potential as a lead compound in developing CK1 inhibitors for therapeutic applications (Yang et al., 2012).
Green Chemistry and Synthesis
- The compound's derivatives have been synthesized using green chemistry principles, indicating its role in promoting environmentally friendly chemical synthesis (Sudhan, Ahmed, Kiyani, & Mansoor, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-N-butyl-4-N-(3-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-3-4-13-28(2)22-26-20(25-17-10-8-9-16(23)14-17)19-15-24-29(21(19)27-22)18-11-6-5-7-12-18/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIFOPJQDOWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)

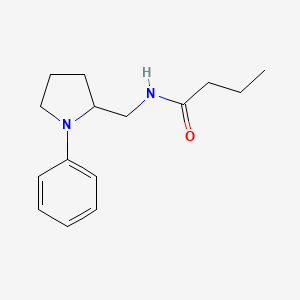
![4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid](/img/structure/B2453008.png)

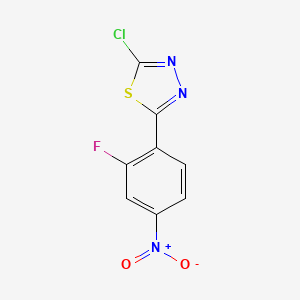
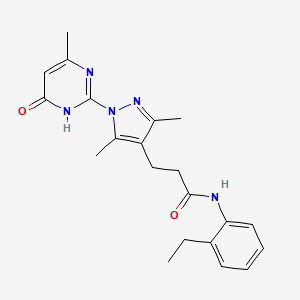
![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)
